molecular formula C5H7IO B14426624 Cyclobutanecarbonyl iodide CAS No. 79929-35-4

Cyclobutanecarbonyl iodide

Cat. No.: B14426624
CAS No.: 79929-35-4
M. Wt: 210.01 g/mol
InChI Key: HBCURPCIVIHERE-UHFFFAOYSA-N
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Description

Cyclobutanecarbonyl iodide (C₄H₇COI) is an organoiodine compound featuring a cyclobutane ring fused to a carbonyl group and an iodine substituent. This structure confers unique reactivity and physical properties due to the strained cyclobutane ring and the electrophilic nature of the iodide. Applications may include pharmaceutical intermediates (e.g., cyclobutanecarbonyl-containing esters like dimethyl-W84 ) or materials science, given the conductivity trends observed in iodide-ion conductors .

Properties

CAS No.

79929-35-4

Molecular Formula

C5H7IO

Molecular Weight

210.01 g/mol

IUPAC Name

cyclobutanecarbonyl iodide

InChI

InChI=1S/C5H7IO/c6-5(7)4-2-1-3-4/h4H,1-3H2

InChI Key

HBCURPCIVIHERE-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(=O)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclobutanecarbonyl iodide can be synthesized through several methods. One common approach involves the reaction of cyclobutanecarboxylic acid with iodine and a dehydrating agent such as phosphorus trichloride. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles to laboratory methods. Scaling up the reaction would involve optimizing the reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Cyclobutanecarbonyl iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Cyclobutanecarbonyl azide or cyclobutanecarbonyl cyanide.

    Reduction: Cyclobutanemethanol.

    Oxidation: Cyclobutanecarboxylic acid.

Scientific Research Applications

Cyclobutanecarbonyl iodide has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclobutanecarbonyl iodide involves its reactivity with various nucleophiles and electrophiles. The carbonyl group is highly reactive, allowing the compound to participate in a wide range of chemical reactions. The iodine atom can be easily substituted, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Acyl Iodides: Acetyl Iodide vs. Cyclobutanecarbonyl Iodide

Acyl iodides, such as acetyl iodide (CH₃COI), share a reactive carbonyl-iodide bond. For example:

  • Reactivity : this compound may undergo ring-opening reactions under thermal or catalytic conditions, a property less common in linear acyl iodides.
  • Stability : The strained cyclobutane ring likely reduces stability compared to acetyl iodide, necessitating low-temperature storage (similar to cyclobutanecarboxylic acid chloride, stored at 0–6°C ).

Cyclobutane Derivatives: Cyclobutanecarboxylic Acid Chloride

Cyclobutanecarboxylic acid chloride (C₄H₇COCl) shares structural similarities but differs in the halide group. Key comparisons include:

  • Molecular Weight : this compound (MW ≈ 210 g/mol) is heavier than its chloride analog (MW ≈ 118.56 g/mol) due to iodine’s atomic mass .
  • Applications : The chloride is used in organic synthesis, while the iodide’s larger size may favor coordination chemistry or ion-conductive materials, akin to Schiff base iodide compounds .

Iodide Ion Conductors: Schiff Base Iodides

Schiff base iodide compounds (e.g., compound I1 in ) exhibit high iodide-ion conductivity (1.03 × 10⁻⁴ S cm⁻¹ at 343 K) due to supramolecular channels facilitating ion mobility .

Pharmaceuticals: Cyclobutanecarbonyl-Containing Esters

Dimethyl-W84 and truxilic acid dicholine ester incorporate cyclobutanecarbonyl groups linked to azanium moieties, showing bioactivity . This compound could serve as a precursor for such compounds, but its iodide group may confer higher reactivity than ester derivatives, limiting direct pharmaceutical use.

Data Table: Key Properties of this compound and Analogs

Compound Molecular Weight (g/mol) Melting Point (°C) Conductivity (S cm⁻¹) Key Applications References
This compound ~210 N/A N/A Synthesis intermediates
Acetyl iodide 184.02 -20 (decomposes) N/A Organic synthesis -
Cyclobutanecarboxylic acid chloride 118.56 N/A N/A Reagent in synthesis
Schiff base iodide (I1 ) N/A N/A 1.03 × 10⁻⁴ (343 K) Ion-conductive materials
Dimethyl-W84 575.61 N/A N/A Pharmaceutical agent

Research Findings and Implications

  • Conductivity : While Schiff base iodides achieve high conductivity through ordered ion channels , this compound’s steric effects may limit similar performance. Further studies are needed to explore doping or structural modifications.
  • Reactivity : The iodide group enhances electrophilicity, making it a candidate for cross-coupling reactions (e.g., cobalt-catalyzed methods ).
  • Pharmaceutical Potential: Cyclobutanecarbonyl esters demonstrate bioactivity , suggesting that iodide derivatives could be optimized for prodrug formulations.

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